molecular formula C29H22N2O3 B2687007 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-76-7

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2687007
CAS No.: 887881-76-7
M. Wt: 446.506
InChI Key: HATFFYOLRIZRIB-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the 8-aminoquinoline directed C–H arylation followed by transamidation . This method uses palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a two-step transamidation protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share a similar core structure with benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.

    Benzofuran derivatives: Other benzofuran compounds with different substituents at various positions on the benzofuran ring.

Uniqueness

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c1-19-11-17-23(18-12-19)30-29(33)27-26(24-9-5-6-10-25(24)34-27)31-28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-18H,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFFYOLRIZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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